molecular formula C8H13NO2 B1523149 3-Amino-2-(2-furylmethyl)-1-propanol CAS No. 949226-57-7

3-Amino-2-(2-furylmethyl)-1-propanol

Cat. No.: B1523149
CAS No.: 949226-57-7
M. Wt: 155.19 g/mol
InChI Key: YJBJHOJKHDSICH-UHFFFAOYSA-N
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Description

3-Amino-2-(2-furylmethyl)-1-propanol is an organic compound with the molecular formula C8H13NO2 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-furylmethyl)-1-propanol typically involves the reaction of furfural with an appropriate amine under controlled conditions. One common method involves the reductive amination of furfural with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and the process parameters are optimized to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2-furylmethyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid or other oxidized furan derivatives.

    Reduction: 3-Amino-2-(2-furylmethyl)propanamine.

    Substitution: Various substituted amino alcohols depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-(2-furylmethyl)-1-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-furylmethyl)-1-propanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-(2-furylmethyl)propanamine: Similar structure but with an additional amine group.

    2-Furylmethylamine: Lacks the hydroxyl group present in 3-Amino-2-(2-furylmethyl)-1-propanol.

    Furan-2-carboxylic acid: An oxidized derivative of the furan ring.

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyl group attached to the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(aminomethyl)-3-(furan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBJHOJKHDSICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-(2-furylmethyl)-1-propanol
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3-Amino-2-(2-furylmethyl)-1-propanol
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3-Amino-2-(2-furylmethyl)-1-propanol
Reactant of Route 4
3-Amino-2-(2-furylmethyl)-1-propanol
Reactant of Route 5
3-Amino-2-(2-furylmethyl)-1-propanol
Reactant of Route 6
3-Amino-2-(2-furylmethyl)-1-propanol

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